Methyl 5-piperidin-4-yl-1H-pyrazole-3-carboxylate;hydrochloride
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Overview
Description
“Methyl 5-piperidin-4-yl-1H-pyrazole-3-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 1589546-68-8 . It has a molecular weight of 245.71 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . In one method, piperidine-4-carboxylic and ®- and (S)-piperidine-3-carboxylic acids were converted to the corresponding β-keto esters, which were then treated with N,N-dimethylformamide dimethyl acetal . The subsequent reaction of β-enamine diketones with various N-mono-substituted hydrazines afforded the target 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15N3O2.ClH/c1-15-10(14)9-6-8(12-13-9)7-2-4-11-5-3-7;/h6-7,11H,2-5H2,1H3,(H,12,13);1H . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Synthesis of Novel Heterocyclic Amino Acids
The compound is used in the synthesis of novel heterocyclic amino acids in their N-Boc protected ester form for achiral and chiral building blocks . This process involves the conversion of piperidine-4-carboxylic and ®- and (S)-piperidine-3-carboxylic acids to the corresponding β-keto esters .
Development of Building Blocks
“Methyl 5-piperidin-4-yl-1H-pyrazole-3-carboxylate;hydrochloride” is used as a building block in the development of various chemical compounds . The compound’s structure is confirmed by 1H-, 13C-, and 15N-NMR spectroscopy and HRMS investigation .
Pharmaceutical Applications
Piperidine derivatives, such as “Methyl 5-piperidin-4-yl-1H-pyrazole-3-carboxylate;hydrochloride”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Drug Discovery
The compound is very important in modern drug discovery . For instance, (RS)-piperidine-3-carboxylic acid (dl-nipecotic acid) is one of the most potent inhibitors of neuronal and glial γ-aminobutyric acid (GABA) uptake in vitro .
Synthesis of Biologically Active Piperidines
“Methyl 5-piperidin-4-yl-1H-pyrazole-3-carboxylate;hydrochloride” is used in the synthesis of biologically active piperidines . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Research in Physical Chemistry and Chemical Physics
The compound is used in research related to physical chemistry and chemical physics . It is used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Safety and Hazards
properties
IUPAC Name |
methyl 5-piperidin-4-yl-1H-pyrazole-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-15-10(14)9-6-8(12-13-9)7-2-4-11-5-3-7;/h6-7,11H,2-5H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLSFXDGJYCJOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=C1)C2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-piperidin-4-yl-1H-pyrazole-3-carboxylate;hydrochloride |
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